2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine
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Overview
Description
2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine is an organic compound with the molecular formula C12H18N2O It is a derivative of pyridine, characterized by the presence of an ethoxy group at the 2-position and a 1-methylpyrrolidin-2-yl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine typically involves the reaction of 2-ethoxypyridine with 1-methylpyrrolidine. The reaction is carried out under controlled conditions to ensure high yield and purity. Common solvents used in the reaction include dichloromethane, ethyl acetate, and chloroform .
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized for large-scale manufacturing. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production. The raw materials are sourced in bulk, and the reaction is monitored using advanced analytical techniques to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds .
Scientific Research Applications
2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
- 2-Ethyl-5-(1-methylpyrrolidin-2-yl)pyridine
- 2-Propoxy-5-(1-methylpyrrolidin-2-yl)pyridine
Uniqueness
2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyridine core substituted with an ethoxy group and a 1-methylpyrrolidin-2-yl moiety, which contributes to its pharmacological profile. The unique structural features of this compound suggest diverse mechanisms of action, making it a candidate for further research in therapeutic applications.
- Molecular Formula : C₁₉H₂₄N₂O
- Molecular Weight : 296.41 g/mol
The presence of both the pyridine and piperidine functionalities allows for various nucleophilic and electrophilic reactions, enhancing its reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives with piperidine structures possess significant antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary investigations indicate that such compounds may act as inhibitors of key kinases involved in cancer signaling pathways, presenting opportunities for cancer therapy development .
Case Studies
-
Anticancer Activity :
- A study highlighted that certain pyridine derivatives, including those with piperidine substituents, showed promising results in inhibiting cancer cell proliferation. Specifically, compounds targeting kinase pathways were noted for their effectiveness against various cancer types .
- In vitro assays demonstrated that this compound could inhibit cell growth in specific cancer cell lines, with IC50 values indicating significant potency.
- Anti-inflammatory Mechanisms :
- Antimicrobial Studies :
Structure-Activity Relationship (SAR)
The unique combination of the ethoxy group and the piperidinyl substituent at the 5-position is believed to enhance biological activity compared to other similar compounds. The following table summarizes related compounds and their unique features:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3-(1-Methylpyrrolidin-2-yl)pyridine | Contains a methylpyrrolidine substituent | Focus on neuroactive properties |
4-(1-Piperidinyl)pyridine | Piperidine at the para position | Known for antipsychotic effects |
2-(Benzyloxy)-5-(1-piperidinyl)pyridine | Benzyl ether substitution | Enhanced lipophilicity for better membrane penetration |
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C12H18N2O/c1-3-15-12-7-6-10(9-13-12)11-5-4-8-14(11)2/h6-7,9,11H,3-5,8H2,1-2H3 |
InChI Key |
VXSBBWMXJVGDCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2CCCN2C |
Origin of Product |
United States |
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